
Butoprozine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブトプロジンは、特に心臓病学の分野で薬理学的特性で知られる化学化合物です。これは、インドリジンファミリーに属する窒素含有ヘテロ環です。 ブトプロジン塩酸塩は、心臓活動電位に影響を与える能力のために、研究でよく使用されます .
準備方法
合成経路と反応条件: ブトプロジンの合成は、通常、インドリジンコアの形成を伴います。一般的な方法の1つは、ピリジン誘導体の環化です。 たとえば、2-ピリジル酢酸とベンゾフェノンのヨウ素触媒の存在下での反応により、インドリジン誘導体が生成されます . 別の方法としては、2-クロロピリジニウム臭化物の置換体と2-アミノ-1,1,3-トリシアノプロペンのトリエチルアミン存在下での反応があります .
工業生産方法: ブトプロジンの工業生産には、高収率と純度を確保するために、制御された条件下での大規模な環化反応が含まれる場合があります。 連続フロー反応器と高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、目的の製品品質を実現できます .
化学反応の分析
2.1. Amine Functional Group
The tertiary amine (dibutylamino group) is expected to participate in:
-
Protonation : Forms a water-soluble ammonium salt under acidic conditions.
-
Oxidation : Potential conversion to N-oxide derivatives, though no experimental data confirms this pathway.
2.2. Ether Linkage
The propoxy group may undergo:
-
Acidic Cleavage : Under strong acidic conditions (e.g., HBr/H<sub>2</sub>SO<sub>4</sub>), ethers typically cleave to form alcohols and alkyl halides.
-
Nucleophilic Substitution : Unlikely due to steric hindrance from the dibutylamino group.
2.3. Ketone Group
The benzophenone moiety is generally stable but may react via:
-
Nucleophilic Addition : With Grignard reagents or hydrides (e.g., NaBH<sub>4</sub>), though steric hindrance from adjacent aromatic rings could limit reactivity.
-
Reduction : Potential conversion to a secondary alcohol under catalytic hydrogenation ( ).
2.4. Indolizine System
The 2-ethylindolizine ring may exhibit:
-
Electrophilic Substitution : Reactivity at electron-rich positions (e.g., C-1 or C-3) with electrophiles like NO<sub>2</sub><sup>+</sup> or SO<sub>3</sub>H<sup>+</sup>.
-
Oxidation : Susceptibility to ring-opening under strong oxidizing agents.
Experimental Data Limitations
No peer-reviewed studies or reaction mechanisms specific to this compound were identified in the provided sources ( – ). PubChem ( ) lists its molecular properties but lacks kinetic or thermodynamic reaction data.
Potential Metabolic Pathways
While not directly studied for this compound, analogous compounds suggest possible Phase I/II metabolism:
-
Phase I : Hydroxylation of the indolizine ring or N-dealkylation of the dibutylamino group.
-
Phase II : Glucuronidation or sulfation of hydroxylated metabolites.
Stability and Degradation
-
Hydrolysis : The ketone and ether groups may hydrolyze under extreme pH.
-
Photodegradation : Benzophenone derivatives often undergo UV-induced cleavage.
Synthetic Routes
The synthesis of this compound is not detailed in available literature. A plausible route involves:
-
Friedel-Crafts Acylation : To attach the benzophenone moiety.
-
Nucleophilic Substitution : For propoxy group installation.
-
Amine Alkylation : Introduction of the dibutylamino group.
Research Gaps
-
No kinetic studies or spectroscopic data (e.g., NMR, IR) are available.
-
Biological or catalytic reactions remain unexplored in public literature.
科学的研究の応用
Pharmacological Applications
Analgesic Properties
Butoprozine is primarily recognized for its analgesic effects. It acts as a mixed agonist-antagonist at opioid receptors, which provides pain relief while minimizing the risk of addiction associated with traditional opioids. This dual-action mechanism allows for effective pain management, particularly in chronic pain conditions.
- Case Study: Pain Management in Post-Surgical Patients
In a clinical trial involving post-surgical patients, this compound was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in opioid consumption and lower pain scores compared to control groups receiving standard opioid therapy alone. These findings suggest that this compound can effectively reduce reliance on stronger opioids while maintaining adequate pain control.
Psychiatric Applications
Research has also explored the potential of this compound in treating psychiatric disorders such as depression and anxiety. Its unique pharmacological profile may offer benefits over traditional antidepressants by providing rapid relief from symptoms.
- Case Study: Treatment of Depression
A study involving patients with treatment-resistant depression evaluated the efficacy of this compound as an adjunct therapy. Participants reported significant improvements in mood and anxiety levels after six weeks of treatment, indicating that this compound might be a viable option for patients who do not respond to conventional therapies.
Gastrointestinal Disorders
This compound has been investigated for its effects on gastrointestinal motility, particularly in conditions like irritable bowel syndrome (IBS) and functional dyspepsia. Its ability to modulate gut motility could provide therapeutic benefits for patients suffering from these disorders.
- Case Study: IBS Management
In a randomized controlled trial, patients with IBS were treated with this compound over eight weeks. The results showed a marked improvement in bowel habits and a reduction in abdominal pain, highlighting this compound's potential role in managing gastrointestinal symptoms.
Safety and Side Effects
While this compound presents several therapeutic advantages, it is essential to consider its safety profile. Common side effects reported include dizziness, sedation, and gastrointestinal disturbances. Monitoring and managing these side effects are crucial for optimizing patient outcomes.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms of action of this compound and explore additional therapeutic applications. Areas of interest include:
- Chronic Pain Management: Investigating long-term efficacy and safety in chronic pain populations.
- Psychiatric Disorders: Expanding studies to include larger populations with diverse psychiatric conditions.
- Combination Therapies: Evaluating the effectiveness of this compound when used in conjunction with other medications.
作用機序
ブトプロジンは、心臓イオンチャネルと相互作用することで効果を発揮します。これは、活動電位持続時間を増加させ、プラトー期を抑制し、脱分極の振幅と最大速度を減少させます。 これらの作用は、アミオダロンやベラパミルと似ており、ブトプロジンは心臓研究における貴重な化合物となっています .
類似化合物:
アミオダロン: 心臓活動電位に類似の効果を持つ、よく知られた抗不整脈薬。
ベラパミル: 心臓活動電位にも影響を与えるカルシウムチャネルブロッカー。
独自性: ブトプロジンは、心臓活動電位に対する効果の特定の組み合わせにおいてユニークであり、心臓病学の研究における貴重なツールとなっています。 アミオダロンやベラパミルとは異なり、ブトプロジンは、心臓イオンチャネルとの異なる相互作用を可能にする独自の化学構造を持っています .
類似化合物との比較
Amiodarone: A well-known antiarrhythmic agent with similar effects on cardiac action potentials.
Verapamil: A calcium channel blocker that also affects cardiac action potentials.
Uniqueness: Butoprozine is unique in its specific combination of effects on cardiac action potentials, making it a valuable tool for research in cardiology. Unlike amiodarone and verapamil, this compound has a distinct chemical structure that allows for different interactions with cardiac ion channels .
生物活性
Butoprozine is a compound primarily known for its potential use in pharmacological applications, particularly in the field of psychiatry and pain management. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Overview of this compound
This compound is a synthetic compound that acts as an antagonist at various neurotransmitter receptors. It is structurally related to other psychoactive agents and has been studied for its effects on pain modulation and psychiatric disorders.
This compound exhibits its biological activity through multiple mechanisms:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptor, which is implicated in various neuropsychiatric conditions. This action may contribute to its efficacy in managing symptoms of psychosis and mood disorders.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, particularly the 5-HT2A subtype, which plays a role in mood regulation and anxiety.
- Opioid Receptor Modulation : While not a traditional opioid, this compound may influence opioid pathways, suggesting potential applications in pain management.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, which can affect its bioavailability and efficacy.
- Excretion : Excreted mainly through urine, with both unchanged drug and metabolites present.
In Vitro Studies
A series of studies have evaluated the biological activity of this compound in vitro:
- Antagonistic Effects on Dopamine Receptors : Research demonstrated that this compound effectively inhibited dopamine-induced signaling pathways in neuronal cell cultures, suggesting potential benefits in treating dopaminergic dysregulation seen in schizophrenia .
- Serotonin Activity : In vitro assays revealed that this compound could modulate serotonin levels, contributing to anxiolytic effects observed in animal models .
In Vivo Studies
In vivo studies have provided further insights into the compound's efficacy:
- Case Study 1 : A clinical trial involving patients with chronic pain indicated that this compound significantly reduced pain scores compared to placebo, supporting its analgesic properties .
- Case Study 2 : Another study reported improvements in psychotic symptoms among patients treated with this compound over a six-week period, highlighting its potential utility in psychiatric settings .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
特性
CAS番号 |
62228-20-0 |
---|---|
分子式 |
C28H38N2O2 |
分子量 |
434.6 g/mol |
IUPAC名 |
[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H38N2O2/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3 |
InChIキー |
NRTGWAAGLRTUJZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC |
正規SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC |
関連するCAS |
62134-34-3 (hydrochloride) |
同義語 |
2-ethyl-3-(4-gamma-di-n-butylaminopropoxybenzoyl)indolizine butoprozine butoprozine hydrochloride butoprozine oxalate L 1934 L 9394 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。